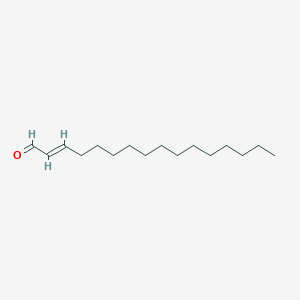

2-Hexadecenal

Overview

Description

2-Hexadecenal (2-HD) is a biologically active long-chain fatty aldehyde. It is formed in organisms either enzymatically or non-enzymatically through the free-radical destruction of sphingolipids under the action of hypochlorous acid, produced by myeloperoxidase . It is also a sphingolipid degradation product resulting from the action of S1P lyase .

Synthesis Analysis

2-Hexadecenal is formed in the organism from sphingosine-1-phosphate (S1P) under the action of the enzyme sphingosine-1-phosphate lyase . A change in the activity of this enzyme will disrupt the S1P/2-HD balance, which may result in alterations in cells’ functional activity . It has been shown that at submicromolar concentrations, 2-HD causes an elevation in ROS production by polymorphonuclear leukocytes (PMNLs) .

Molecular Structure Analysis

The molecular formula of 2-Hexadecenal is C16H30O . It has an average mass of 238.409 Da and a monoisotopic mass of 238.229660 Da .

Chemical Reactions Analysis

2-Hexadecenal demonstrates biological activity by inhibiting proliferation and inducing apoptosis . It has been shown that cultivation of cells with 2-HD leads to a significant increase in the yield of menadione-induced superoxide anion radicals .

Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

Pest Control: Enhancing the Attractiveness of Pheromone Traps

- Methods of Application : Rubber septa lures containing a 1:3 ratio of (Z)–9–hexadecenal and (Z)–11–hexadecenal were tested alone and in combination with a 1:1 blend of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate in field experiments in summer rice crops at two locations .

- Results : The addition of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate significantly improved catches by 120% on average in five out of six replicated field experiments .

Pest Control: Identification of Sex Pheromone Components

- Application Summary : This research identified (Z)-11-hexadecenal as a major component of the female sex pheromone of Helicoverpa armigera, a widespread pest. The study used gas chromatography-mass spectrometry (GC–MS) and bacterial bioluminescence methods for the identification and determination of (Z)-11-hexadecenal .

- Methods of Application : The amount of (Z)-11-hexadecenal in the sex pheromone of 2–3 days old virgin female moths was measured using GC–MS and bacterial bioluminescence assay .

- Results : The average amount of (Z)-11-hexadecenal in sex pheromone per moth in 2–3 days old virgin female with the bioluminescence assay and GC–MS were obtained 3.2 and 3.02 ng ml−1, respectively .

Pest Control: Enhancing the Attractiveness of Pheromone Traps

- Methods of Application : Rubber septa lures containing a 1:3 ratio of (Z)–9–hexadecenal and (Z)–11–hexadecenal were tested alone and in combination with a 1:1 blend of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate in field experiments in summer rice crops at two locations .

- Results : The addition of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate significantly improved catches by 120% on average in five out of six replicated field experiments .

Pest Control: Identification of Sex Pheromone Components

- Application Summary : This research identified (Z)-11-hexadecenal as a major component of the female sex pheromone of Helicoverpa armigera, a widespread pest. The study used gas chromatography-mass spectrometry (GC–MS) and bacterial bioluminescence methods for the identification and determination of (Z)-11-hexadecenal .

- Methods of Application : The amount of (Z)-11-hexadecenal in the sex pheromone of 2–3 days old virgin female moths was measured using GC–MS and bacterial bioluminescence assay .

- Results : The average amount of (Z)-11-hexadecenal in sex pheromone per moth in 2–3 days old virgin female with the bioluminescence assay and GC–MS were obtained 3.2 and 3.02 ng ml−1, respectively .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexadecenal | |

CAS RN |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

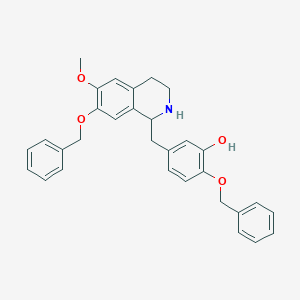

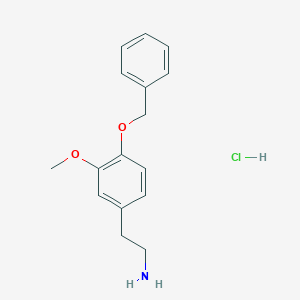

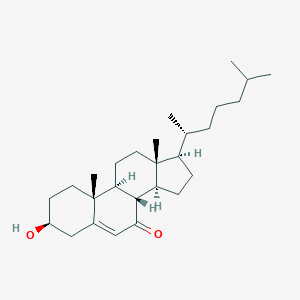

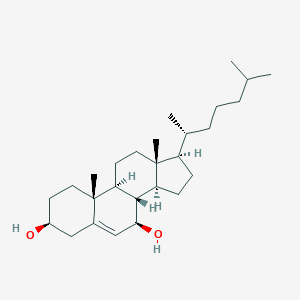

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)